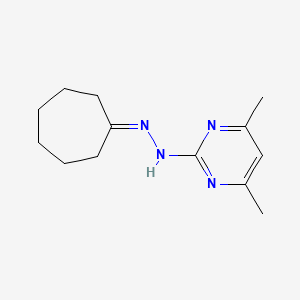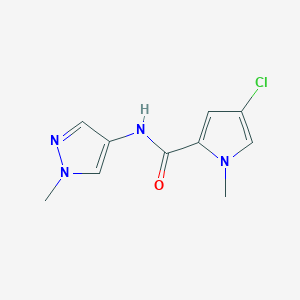
1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide is not fully understood. However, it has been reported to act by inhibiting specific enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of protein kinase C (PKC), a protein involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been reported to induce apoptosis (programmed cell death) in cancer cells. Furthermore, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide in lab experiments is its high potency and specificity. It has been reported to exhibit activity at low concentrations and to selectively target specific enzymes and proteins. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide. One possible direction is the investigation of its potential application in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is the synthesis of novel derivatives with improved solubility and bioavailability. Furthermore, the development of new synthetic methods and the investigation of the mechanism of action of this compound can also be potential future directions.
Métodos De Síntesis
The synthesis of 1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide involves the reaction of 2-amino-5-methylpyrazole, 1-(2-bromoethyl)-4-methoxybenzene, and 1,3-dimethyl-6-chloropyridazine-4,5-dione in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained after purification using chromatographic techniques.
Aplicaciones Científicas De Investigación
1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide has been extensively studied for its potential application in the field of medicine. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, it has been investigated for its potential application as a herbicide and as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-16-8-9(7-13-16)14-12(19)10-3-4-11(18)17(15-10)5-6-20-2/h3-4,7-8H,5-6H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOMNHMQHZYJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=NN(C(=O)C=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)

![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)








![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)